molecular formula C19H28N2O4 B1374706 benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate CAS No. 1261225-48-2

benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate

Cat. No.: B1374706
CAS No.: 1261225-48-2
M. Wt: 348.4 g/mol
InChI Key: WBCJCRHCNGJQOY-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate is an organic compound used in various chemical and pharmaceutical applications. It contains a benzyl group, a cyclohexyl ring, and a tert-butoxycarbonyl (Boc) protecting group. The compound is known for its stability and reactivity, making it useful in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate involves the reaction of benzyl chloroformate with N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amine. The reaction is typically carried out in an inert atmosphere such as nitrogen, using anhydrous solvents like dichloromethane. The temperature is maintained at 0-5°C to ensure optimal reaction conditions and yield.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but with optimized reagent quantities and reaction times. Automation and continuous flow processes are often employed to increase efficiency and yield while reducing production costs and waste.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate undergoes several chemical reactions, including:

  • Hydrolysis: : The compound can be hydrolyzed to remove the Boc protecting group, yielding a primary amine.

  • Oxidation: : It can undergo oxidation reactions to introduce additional functional groups.

  • Substitution: : Nucleophilic substitution reactions can be performed to modify the benzyl group or the cyclohexyl ring.

Common Reagents and Conditions

  • Hydrolysis: : Acidic conditions using reagents like hydrochloric acid or trifluoroacetic acid.

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Substitution: : Reagents like sodium hydride or other strong nucleophiles.

Major Products

  • Hydrolysis: : Produces N-[(1R,3S)-3-amino]cyclohexylamine.

  • Oxidation: : Results in oxidized derivatives with additional functional groups.

  • Substitution: : Yields modified compounds with new functional groups replacing the benzyl or cyclohexyl substituents.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its stability makes it a suitable protecting group for amines during multi-step syntheses.

Biology and Medicine: In biological research, benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate is employed as a reagent to study enzyme kinetics and inhibitor design. In medicine, it serves as a building block for the development of new pharmaceuticals, particularly those targeting neurodegenerative diseases and certain types of cancer.

Industry: Industrially, the compound finds applications in the production of high-performance materials and specialty chemicals. Its reactivity and stability contribute to the efficiency of these manufacturing processes.

Mechanism of Action

The effects of benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate are primarily due to its ability to protect amine groups during chemical synthesis. The Boc group can be selectively removed under mild acidic conditions, revealing the primary amine for further reactions. The benzyl group can participate in various organic reactions, contributing to the synthesis of diverse chemical entities.

Comparison with Similar Compounds

Comparison: Compared to other carbamates, benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate offers unique stability and reactivity due to the presence of the Boc protecting group and the benzyl substituent. It is distinguished from simpler carbamates by its higher molecular complexity and specific reactivity patterns.

Similar Compounds

  • Ethyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate

  • Methyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate

  • Butyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate

These compounds share similar structural features but differ in their substituents, impacting their reactivity and applications.

Properties

IUPAC Name

benzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCJCRHCNGJQOY-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Reactant of Route 2
Reactant of Route 2
benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Reactant of Route 3
Reactant of Route 3
benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Reactant of Route 4
Reactant of Route 4
benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Reactant of Route 5
Reactant of Route 5
benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Reactant of Route 6
Reactant of Route 6
benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.